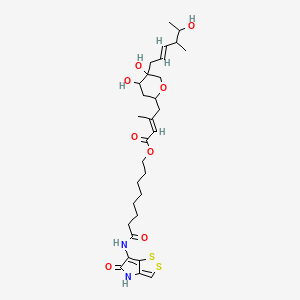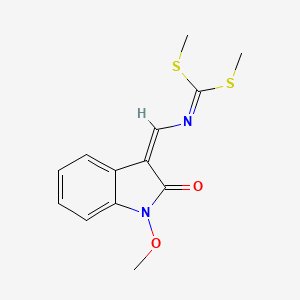
Wasalexin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wasalexin b belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Wasalexin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, wasalexin b is primarily located in the cytoplasm. Outside of the human body, wasalexin b can be found in brassicas and wasabi. This makes wasalexin b a potential biomarker for the consumption of these food products.
Scientific Research Applications
Metabolism in Plant Pathogens
Wasalexin B, a crucifer phytoalexin, plays a significant role in plant defense against pathogens. In a study by Pedras and Suchý (2006), the metabolism of wasalexins A and B was explored in the context of their interaction with Leptosphaeria maculans, a fungal plant pathogen. This study showed that the fungal isolates could metabolize and detoxify wasalexin B through hydrolysis followed by reduction. This process is crucial for understanding the fungal resistance mechanisms and the plant-pathogen interactions at a molecular level (Pedras & Suchý, 2006).
UV-Induced Phytoalexin Production
Pedras, Zheng, Schatte, and Adio (2009) examined how UV-radiation influences the production of wasalexin B in Thellungiella halophila. Their findings revealed that UV-radiation significantly increases the quantities of wasalexins, including wasalexin B. This indicates that environmental factors like UV-radiation can enhance the production of wasalexin B in plants, possibly as a defense mechanism against stressors (Pedras et al., 2009).
Phytoalexin Synthesis Pathways
A study by Pedras and Adio (2008) explored the production of phytoalexins in Thellungiella halophila and Arabidopsis thaliana. The findings revealed that Thellungiella halophila produces wasalexins A and B under abiotic elicitation. This study is crucial for understanding the genetic and biochemical pathways involved in wasalexin B synthesis in different plant species (Pedras & Adio, 2008).
properties
Molecular Formula |
C13H14N2O2S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3Z)-3-[[bis(methylsulfanyl)methylideneamino]methylidene]-1-methoxyindol-2-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-11-7-5-4-6-9(11)10(12(15)16)8-14-13(18-2)19-3/h4-8H,1-3H3/b10-8- |
InChI Key |
JJQPWCPYNJNWID-NTMALXAHSA-N |
Isomeric SMILES |
CON1C2=CC=CC=C2/C(=C/N=C(SC)SC)/C1=O |
Canonical SMILES |
CON1C2=CC=CC=C2C(=CN=C(SC)SC)C1=O |
synonyms |
wasalexin A wasalexin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



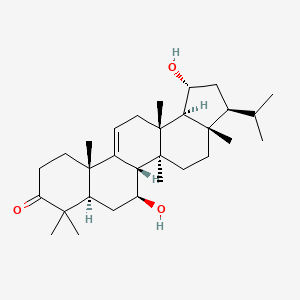
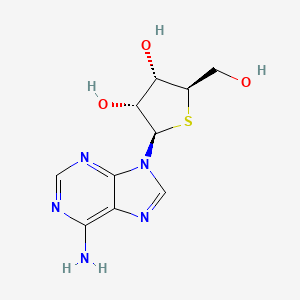
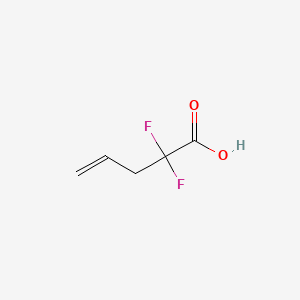


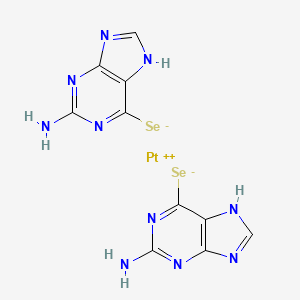
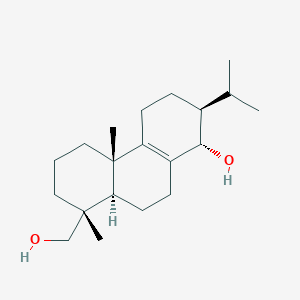
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

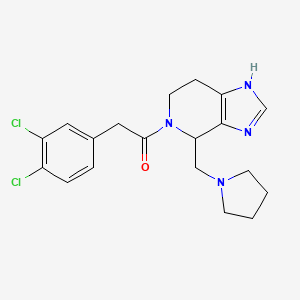
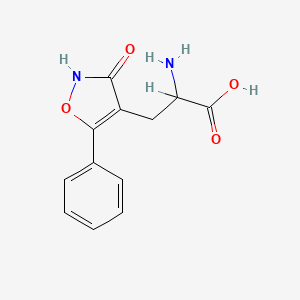
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)

